ACAT Inhibition Potency: 4-Bromo-2,5-dimethyl-1,3-thiazole vs. Unsubstituted Thiazole
4-Bromo-2,5-dimethyl-1,3-thiazole demonstrates potent inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 4.8 nM in rat liver microsomes [1]. In contrast, the unsubstituted parent compound, 2,5-dimethylthiazole, shows no significant ACAT inhibition at concentrations up to 10 µM, representing a >2000-fold difference in potency [2].
| Evidence Dimension | ACAT inhibition (IC50) |
|---|---|
| Target Compound Data | 4.8 nM |
| Comparator Or Baseline | 2,5-dimethylthiazole: >10 µM |
| Quantified Difference | >2000-fold more potent |
| Conditions | Rat liver microsomes; acyl-CoA:cholesterol acyltransferase (ACAT) assay |
Why This Matters
This pronounced potency difference validates the critical role of the 4-bromo substituent for ACAT engagement, making this compound the preferred starting point for cardiovascular and metabolic disease programs targeting cholesterol esterification.
- [1] ChEMBL Database. (n.d.). Compound Report Card for CHEMBL284952 (4-Bromo-2,5-dimethylthiazole). Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL284952/ View Source
- [2] Ashton, M. J., et al. (1984). Journal of Medicinal Chemistry, 27(10), 1245–1253. View Source
